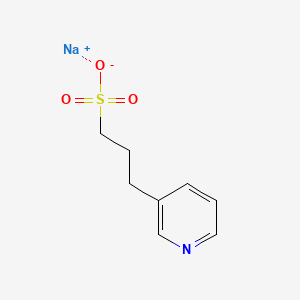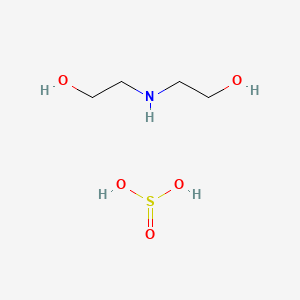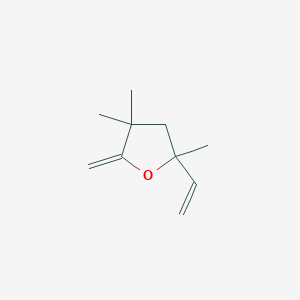
3-Pyridinepropanesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinepropanesulfonic acid, sodium salt is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a propanesulfonic acid group, with the sulfonic acid group being neutralized by a sodium ion. This compound is known for its solubility in water and its applications in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanesulfonic acid, sodium salt typically involves the sulfonation of 3-pyridinepropane. One common method is the reaction of 3-pyridinepropane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinepropanesulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinepropanesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinepropanesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the pyridine ring can engage in π-π interactions with aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Isethionic acid, sodium salt: Similar in structure with a sulfonic acid group, but with a different carbon backbone.
3-Hydroxypropane-1-sulfonic acid, sodium salt: Another sulfonic acid derivative with a different functional group attached to the carbon chain.
Uniqueness
3-Pyridinepropanesulfonic acid, sodium salt is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific applications where the pyridine ring’s electronic properties are advantageous.
Propiedades
Número CAS |
68039-20-3 |
|---|---|
Fórmula molecular |
C8H10NNaO3S |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
sodium;3-pyridin-3-ylpropane-1-sulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c10-13(11,12)6-2-4-8-3-1-5-9-7-8;/h1,3,5,7H,2,4,6H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
WSQAWHRSJJIJSE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CN=C1)CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)




![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)

